molecular formula C11H12ClN3 B8193999 4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8193999
M. Wt: 221.68 g/mol
InChI Key: GMLFJEHSFCWAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a cyclopropylmethyl group at the 7-position, and a methyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of a suitable pyrimidine derivative with a cyclopropylmethyl reagent under the influence of a catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core.

Industrial production methods often optimize these steps to enhance yield and purity while minimizing environmental impact. Techniques such as high-throughput screening and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation, survival, and inflammation . This inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.

Comparison with Similar Compounds

4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

IUPAC Name

4-chloro-7-(cyclopropylmethyl)-2-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-13-10(12)9-4-5-15(11(9)14-7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLFJEHSFCWAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2CC3CC3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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